

A Comparative Analysis of the Neurotoxicity of Avermectin B1a and its Monosaccharide Derivative

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Avermectin B1a monosaccharide*

Cat. No.: *B12348838*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic profiles of Avermectin B1a and its monosaccharide derivative. The information presented is based on available experimental data to assist researchers in understanding the structure-activity relationships concerning the neurotoxicity of these compounds.

Avermectin B1a, a major component of the widely used anthelmintic and insecticide abamectin, is a potent neurotoxin.[1][2] Its mechanism of action primarily involves the potentiation of glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death.[3][4] In mammals, Avermectin B1a can also interact with GABA receptors in the central nervous system, and exposure to high doses can result in neurotoxic symptoms such as tremors, ataxia, and coma.[1][5]

The monosaccharide derivative of Avermectin B1a is formed by the hydrolysis of the terminal oleandrose sugar. This structural modification significantly alters the biological activity of the molecule. Notably, the **Avermectin B1a monosaccharide** is reported to be devoid of the paralytic activity characteristic of its parent compound, although it remains a potent inhibitor of nematode larval development. This suggests a significant reduction in acute neurotoxicity.

Quantitative Neurotoxicity Data

The following tables summarize the available quantitative data on the toxicity of Avermectin B1a. Due to a lack of direct comparative studies, quantitative neurotoxicity data for the **Avermectin B1a monosaccharide** is limited.

Table 1: Acute Toxicity of Avermectin B1a (as Abamectin)

Species	Route of Administration	LD50/LC50	Reference
Rat	Oral	10 mg/kg (in oil)	[6]
Rat	Oral	11 mg/kg	[2]
Mouse	Oral	14 mg/kg to > 80 mg/kg	[6]
Rabbit	Dermal	> 330 mg/kg	[6]
Bobwhite Quail	Oral	> 2000 mg/kg	[6]
Rainbow Trout	96-hour	LC50: 0.003 mg/L	[6]
Daphnia magna	48-hour	LC50: 0.003 mg/L	[6]

Table 2: Toxicity of **Avermectin B1a Monosaccharide**

Species	Assay	Endpoint	Value	Reference
Caenorhabditis elegans	Lethality	Minimum Active Concentration (MAC)	0.1 µM	
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Mammalian models	Acute Toxicity (LD50)	---	Data not available	
In vitro neuronal cells	Cytotoxicity (IC50)	---	Data not available	

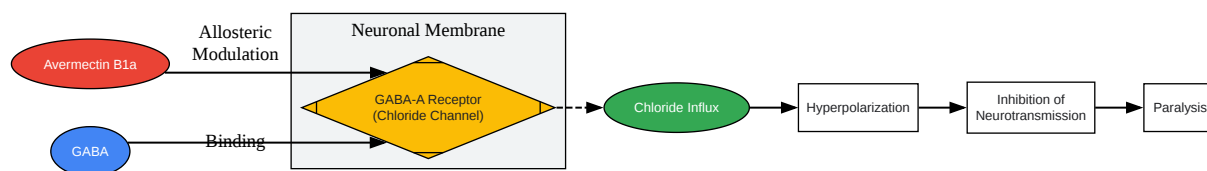
A Safety Data Sheet for **Avermectin B1a monosaccharide** states that the substance is not classified as hazardous.

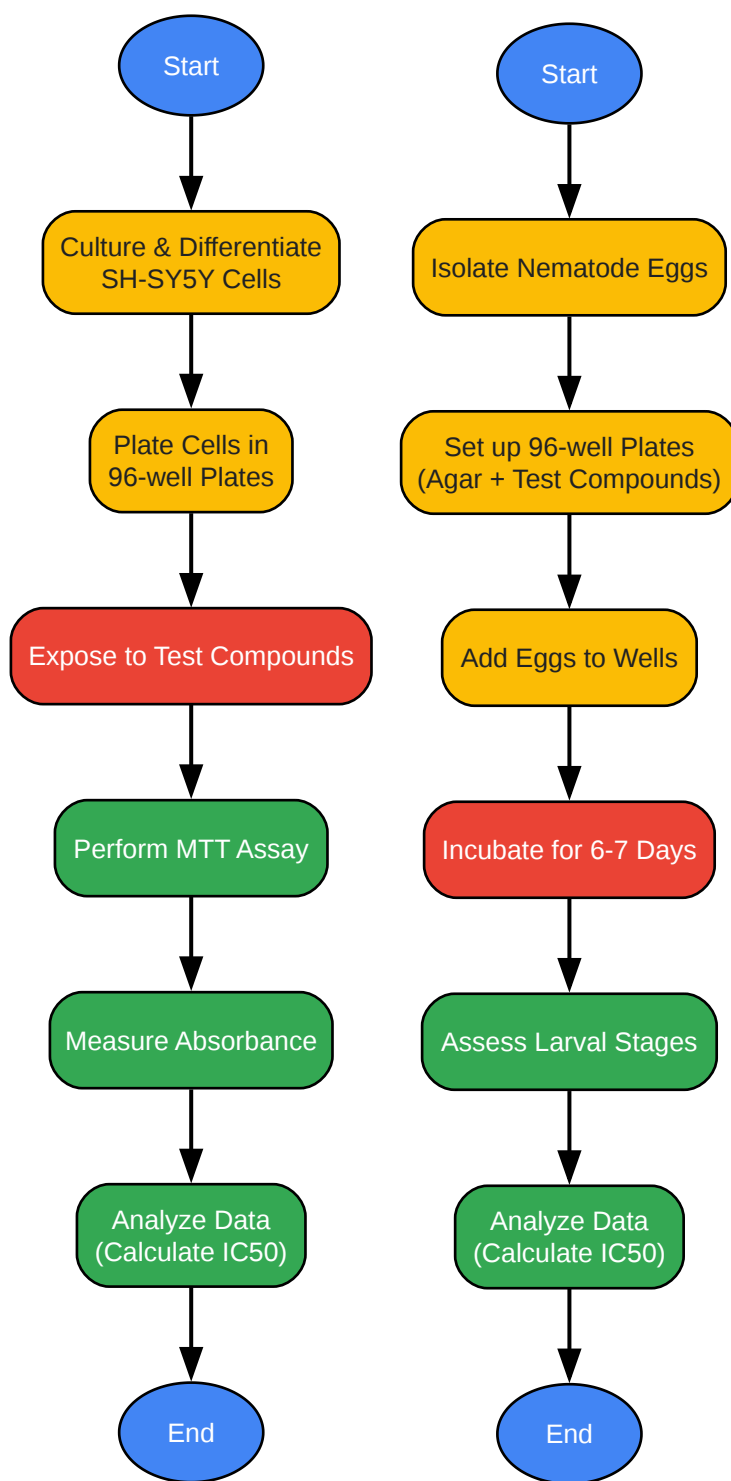
Mechanism of Action and Signaling Pathways

The primary neurotoxic effects of Avermectin B1a are mediated through its interaction with ligand-gated chloride channels, particularly GABA-gated chloride channels in the mammalian brain.

Avermectin B1a Neurotoxicity Pathway

Avermectin B1a binds to an allosteric site on the GABA-A receptor, potentiating the effect of the neurotransmitter GABA. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and inhibition of neurotransmission. At higher concentrations, Avermectin B1a can directly open the chloride channel in the absence of GABA.^{[7][8][9]}





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